1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-12(2)11-16(19)18-8-7-15(22(20,21)10-9-18)13-5-3-4-6-14(13)17/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPTSMCXPNZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with a thiazepane derivative under acidic conditions, followed by oxidation to introduce the sulfone group. The final step involves the addition of a butenone moiety through a Michael addition reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or the sulfone group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or alkanes .
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
- Molecular Formula: C₂₀H₂₂FNO₄S
- Molecular Weight : 391.5 g/mol
- Key Differences :
- The 2-chlorophenyl group is replaced with a 2-fluorophenyl substituent, altering electronic properties (fluorine’s higher electronegativity vs. chlorine).
- The ketone side chain is modified to a 2-hydroxy-3-phenylpropan-1-one group, introducing a hydroxyl moiety and a bulkier aromatic substituent.
- Implications : The fluorine substitution may enhance metabolic stability, while the hydroxyl group could influence solubility and hydrogen-bonding interactions .
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Molecular Formula : C₁₉H₁₇ClN₂O₃S₂
- Molecular Weight : 420.9 g/mol
- Key Differences: The 3-methylbut-2-en-1-one group is replaced with a benzo[d]thiazol-2-ylmethanone moiety.
- Implications : The benzothiazole group could increase lipophilicity and rigidity compared to the aliphatic side chain in the target compound .
Analogues with Modified Ketone Side Chains
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Molecular Formula : C₁₈H₂₁ClN₂O₄S
- Molecular Weight : 396.9 g/mol
- Key Differences: The 3-methylbut-2-en-1-one chain is replaced with a 3,5-dimethylisoxazol-4-yl-ethanone group.
- Implications : The dimethylisoxazole group may confer selective interactions with enzymes or receptors due to its heterocyclic nature .
Comparison of Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | Not explicitly provided | N/A | 2-Chlorophenyl, 3-methylbut-2-en-1-one | Aliphatic ketone side chain |
| 1-(7-(2-Fluorophenyl)-...-2-hydroxy-3-phenylpropan-1-one | C₂₀H₂₂FNO₄S | 391.5 | 2-Fluorophenyl, hydroxy-phenylpropanone | Hydroxyl group, enhanced polarity |
| Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-...methanone | C₁₉H₁₇ClN₂O₃S₂ | 420.9 | Benzothiazol-2-ylmethanone | Aromatic, π-π interactions |
| 1-(7-(2-Chlorophenyl)-...2-(3,5-dimethylisoxazol-4-yl)ethanone | C₁₈H₂₁ClN₂O₄S | 396.9 | 3,5-Dimethylisoxazol-4-yl-ethanone | Heterocyclic, metabolic stability |
Research Findings and Implications
- Chlorine’s larger atomic size may sterically hinder interactions compared to fluorine .
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) or heteroatoms (e.g., isoxazole in ) may exhibit enhanced solubility or target engagement via hydrogen bonding .
- Structural Rigidity : Aromatic systems like benzothiazole () introduce conformational rigidity, which could improve selectivity in drug design .
Biological Activity
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a thiazepane ring and a chlorophenyl moiety, exhibits properties that may be beneficial in various therapeutic contexts. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one is C14H18ClN2O3S, with a molecular weight of approximately 318.82 g/mol. The presence of the thiazepane ring suggests potential interactions with biological macromolecules, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may inhibit specific enzymes, disrupting their function and influencing cellular pathways. The thiazepane structure enhances its potential for binding to active sites on enzymes, suggesting a mechanism involving enzyme inhibition or modulation .
Antidiabetic Effects
Research indicates that derivatives of this compound may act as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are effective in managing type 2 diabetes by preventing glucose reabsorption in the kidneys . This mechanism not only aids in glycemic control but also promotes weight loss and cardiovascular health.
Neuroprotective Properties
Studies have suggested potential neuroprotective effects, particularly in models of neuroinflammation. Compounds similar to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one have demonstrated the ability to inhibit the inflammatory response elicited by activated microglia. This inhibition could be beneficial in conditions such as Parkinson's disease by reducing neuronal damage associated with chronic inflammation .
Enzyme Inhibition
The compound has been classified under enzyme inhibitors in various databases, indicating its potential role in modulating enzymatic activity. Specific studies are required to elucidate the exact enzymes targeted and the implications for therapeutic applications .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are recommended for preparing 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one, and what are their yields?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
- Step 1: Formation of the thiazepane ring via cyclization of 2-chlorophenyl-substituted precursors under reflux with thiourea or thiol derivatives.
- Step 2: Sulfonation/oxidation to introduce the 1,1-dioxido group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.
- Step 3: Coupling with 3-methylbut-2-en-1-one using Claisen-Schmidt condensation, catalyzed by NaOH or KOH in ethanol, yielding ~60–75% final product.
Note: Monitor reaction progress via TLC or HPLC to optimize intermediate purity. Cross-reference with XRD and NMR data for structural validation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer: Essential techniques include:
- XRD (X-ray Diffraction): Resolves crystal packing and bond angles (e.g., C–S–O in the dioxido group) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups in butenone at δ ~2.1 ppm) and confirms aromatic substitution patterns.
- FT-IR: Identifies sulfone (SO₂) stretching vibrations at ~1150–1300 cm⁻¹ and carbonyl (C=O) peaks at ~1680 cm⁻¹.
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
Q. What safety protocols are required for handling this compound?
Methodological Answer: Based on structural analogs (e.g., benzothiadiazine derivatives), this compound likely exhibits:
- Acute toxicity (Category 4): Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Thermal instability: Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
- Emergency protocols: Immediate decontamination with ethanol/water for spills and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can experimental design limitations (e.g., sample degradation) be mitigated in studies involving this compound?
Methodological Answer: Key challenges include organic degradation during prolonged experiments (e.g., 9-hour spectroscopic runs). Solutions:
- Cooling systems: Maintain samples at 4°C during data collection to reduce thermal degradation rates .
- Stabilizing additives: Use antioxidants (e.g., BHT) or chelating agents (EDTA) in aqueous matrices.
- Real-time monitoring: Employ inline UV-Vis or fluorescence probes to track degradation kinetics.
Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Methodological Answer: Discrepancies may arise from dynamic equilibria (e.g., keto-enol tautomerism in the butenone moiety). Strategies:
- Variable-temperature NMR: Identify temperature-dependent shifts (e.g., enol form dominance at low temps).
- DFT calculations: Compare experimental XRD bond lengths with computational models (e.g., B3LYP/6-31G*) to validate tautomeric states .
- Solvent screening: Test polar vs. non-polar solvents to isolate dominant conformers.
Q. What strategies optimize catalytic efficiency in reactions involving this compound’s thiazepane ring?
Methodological Answer: The 1,4-thiazepane’s sulfone group may act as a weak Lewis acid. Enhance reactivity via:
- Metal coordination: Use Cu(I) or Pd(0) catalysts to stabilize transition states during coupling reactions.
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 mins vs. 12 hours) and improve regioselectivity.
- Solvent optimization: Test DMF or THF for better solubility of sulfone intermediates.
Q. How to assess thermal stability and degradation pathways under experimental conditions?
Methodological Answer:
- TGA/DSC: Measure decomposition onset temperatures (e.g., ~200°C for sulfone derivatives) and enthalpy changes.
- LC-MS/MS: Identify degradation byproducts (e.g., sulfonic acid derivatives from SO₂ loss).
- Accelerated aging studies: Expose samples to 40°C/75% RH for 4 weeks and compare stability profiles .
Q. What computational modeling approaches predict this compound’s reactivity or bioactivity?
Methodological Answer:
- Molecular docking (AutoDock Vina): Screen against target proteins (e.g., kinase enzymes) using the sulfone group as a hydrogen-bond acceptor.
- MD simulations (GROMACS): Simulate solvation effects in aqueous/organic matrices.
- QSAR models: Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
